![molecular formula C10H13Cl2NO2 B1334234 (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 270596-36-6](/img/structure/B1334234.png)
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a butanoic acid group (a four-carbon chain with a carboxylic acid group -COOH). The “(S)” indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific 3D orientation .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex 3D structure due to the presence of the chiral center (the carbon atom attached to the amino group), which results in two possible enantiomers .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the carboxylic acid group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the structure of the compound. For example, the presence of polar functional groups (like the amino and carboxylic acid groups) might make it soluble in polar solvents .Scientific Research Applications
Crystal Engineering Applications
- Crystal Structure and Interaction Analysis: The compound has been studied for its crystal structure, thermal analysis, and X-ray analysis in multicomponent crystals with various acids. This research provides insights into the conformation, protonation properties, and specific intermolecular interactions in these structures (Báthori & Kilinkissa, 2015).
Pharmacological Research
- Anticonvulsant Properties: Schiff bases of gamma-aminobutyric acid analogs, including a variant of this compound, have demonstrated anticonvulsant and gamma-aminobutyric acid mimetic activity. These findings indicate the compound's potential in developing anticonvulsant therapies (Kaplan et al., 1980).
Material Science and Chemistry
- Vibrational and Structural Analysis: The compound has been analyzed for its molecular structure, vibrational spectra, and hyperpolarizability. Such studies are crucial in understanding the molecular properties and potential applications in materials science (Muthu & Paulraj, 2012).
Biological and Pharmacological Synthesis
- Synthesis of Pharmacologically Active Derivatives: Research on the synthesis of disubstituted aminobutyric acids, including variants of this compound, highlights its importance in developing pharmacologically active substances. Such research contributes to the broader field of medicinal chemistry and drug development (Vasil'eva et al., 2016).
Optical and Electronic Property Studies
- Optical and Electronic Studies: The compound's derivatives have been studied for their vibrational bands, electronic structure, and optical properties. This research is essential for developing new materials with specific electronic and optical characteristics (Vanasundari et al., 2018).
Enzyme Interaction Studies
- Enzyme Substrate Stereospecificity: The compound has been analyzed for its substrate properties in enzymatic reactions, which is vital for understanding its potential therapeutic applications and interactions with biological systems (Silverman et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction of this compound with its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
It has been suggested that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
More research is needed to fully understand the effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375831 | |
Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | |
CAS RN |
331763-52-1, 270596-36-6 | |
Record name | Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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